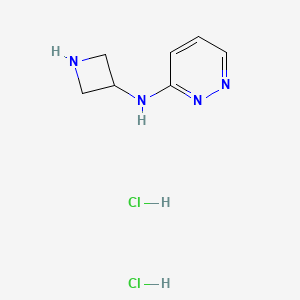

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride

Description

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride is a bicyclic organic compound featuring a pyridazine ring linked to an azetidine (3-membered nitrogen-containing ring) via an amine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis typically involves coupling reactions between pyridazine derivatives and azetidine precursors, followed by salt formation with hydrochloric acid. For example, describes a related synthesis protocol using benzoyl chloride and triethylamine (TEA) to functionalize the azetidine moiety . Potential therapeutic applications are suggested by its structural analogs, such as those used in mRNA delivery systems for autoimmune therapies .

Properties

IUPAC Name |

N-(azetidin-3-yl)pyridazin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c1-2-7(11-9-3-1)10-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZVYBGQHZVNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2=NN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring and a pyridazine moiety, which contribute to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various biological applications.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors, potentially modulating cellular pathways relevant to various diseases. Its structure allows it to participate in nucleophilic substitutions and electrophilic additions, leading to the formation of derivatives with enhanced biological activity.

Antimicrobial and Antitumor Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial and antitumor properties. It may act by inhibiting specific enzymes or receptors involved in crucial biological pathways. For instance, its ability to penetrate biological membranes enhances its potential as a therapeutic agent.

Pharmacological Potential

The pharmacokinetic profile of this compound suggests that it can effectively cross biological barriers, which is essential for drug development. Interaction studies have shown that it can bind to various biological targets, indicating its potential as a substrate or inhibitor for certain proteins.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in treating infections.

Data Table: Biological Activities of this compound

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving azetidine and pyridazine derivatives. The ability to modify its structure allows for the exploration of numerous derivatives, each potentially exhibiting different biological activities.

Synthesis Pathway Example

- Starting Materials : Azetidine derivative and pyridazine derivative.

- Reactions :

- Nucleophilic substitution to form the core structure.

- Dihydrochloride salt formation to enhance solubility.

This synthetic flexibility is crucial for optimizing the compound's pharmacological properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride and Analogs

Key Observations :

- Heterocyclic Core : Pyridazine (6-membered, 2 nitrogen atoms) is less basic than pyridine (6-membered, 1 nitrogen) but offers distinct hydrogen-bonding capabilities . Pyrazole (5-membered, 2 adjacent nitrogens) introduces increased planarity and metabolic stability .

- Substituent Effects : Bromine (in 2-(azetidin-3-yl)-5-bromopyridine) increases molecular weight and may enhance halogen bonding in target interactions . Chlorine (in (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine) improves lipophilicity and receptor affinity .

Physicochemical Properties

The dihydrochloride salt form is prevalent among analogs to improve aqueous solubility (Table 2).

Table 2: Physicochemical Properties

Key Observations :

- Dihydrochloride salts generally exhibit higher solubility than monohydrochloride forms, critical for drug formulation .

- Purity levels (95–99%) indicate suitability for preclinical studies .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, analyzed via graph set theory , influence crystal packing. The dihydrochloride salt forms multiple N–H···Cl and Cl···H–N interactions, enhancing lattice stability compared to free bases. Structural determination using SHELX and visualization via ORTEP are standard for these compounds.

Preparation Methods

Azetidine Ring Construction and Functionalization

The azetidine moiety, a four-membered nitrogen-containing ring, is central to the compound. Synthetic strategies to construct azetidine rings with desired substitution patterns are well documented in literature and patents.

Staudinger Cycloaddition Approach :

A common method to synthesize 3-substituted azetidines involves the Staudinger reaction between imines and ketene precursors. For example, the synthesis of 3-amino-2-azetidinone derivatives uses an imine intermediate reacted with phthalylglycyl chloride as the ketene source, followed by hydrolysis with hydrazine dihydrochloride to yield azetidine derivatives with an amino group at position 3. This method allows stereoselective formation of trans-azetidine isomers and can be adapted for azetidin-3-amine derivatives.N-Alkylation and Cyclization :

Another approach involves N-alkylation of secondary amines with haloalkyl nitriles followed by intramolecular cyclization. For example, N-alkylation with bromoacetonitrile followed by treatment with lithium hexamethyldisilazide (LiHMDS) at low temperature yields cyano-substituted azetidines, which can be further elaborated. This method provides access to azetidine rings with functional handles for further modification.Spirocyclic Azetidine Formation :

Metalation of aminonitrile intermediates with strong bases like lithium tetramethylpiperidide (LiTMP) followed by trapping with electrophilic formaldehyde sources and subsequent tosylation and reduction steps can generate spirocyclic azetidine frameworks. Although more complex, these routes demonstrate the versatility of azetidine ring synthesis and functionalization.

Coupling of Azetidin-3-yl and Pyridazin-3-amine Units

The key step in preparing N-(azetidin-3-yl)pyridazin-3-amine involves linking the azetidine ring to the pyridazine core through the nitrogen atom.

Palladium-Catalyzed Cross-Coupling :

Patent WO2017097224A1 describes palladium-catalyzed coupling reactions between halogenated pyridazine derivatives and azetidine-containing borate compounds or acrylonitrile intermediates. The reaction is performed in mixed solvents such as dioxane and water, with bases like sodium carbonate or potassium carbonate, under inert atmosphere and temperatures ranging from room temperature to 100 °C. This method allows efficient formation of the N-substituted pyridazine-azetidine linkage.Lewis Acid Catalysis and Subsequent Treatment :

The intermediate compounds formed can be further reacted under Lewis acid catalysis (e.g., lithium tetrafluoroborate) or acid catalysis (e.g., trifluoroacetic acid or boron trifluoride etherate) in solvents like acetonitrile or dichloromethane to finalize the coupling and ring closure steps. Subsequent base treatment (e.g., sodium hydroxide, aqueous ammonia) in solvents such as tetrahydrofuran or methanol completes the synthesis of the target compound.

Formation of the Dihydrochloride Salt

The final step to obtain N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride involves salt formation to enhance stability and solubility.

- Salt Formation Procedure :

The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to form the dihydrochloride salt. This step typically involves stirring the amine with excess HCl, followed by isolation of the crystalline salt by filtration or crystallization.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Azetidine ring formation | Staudinger cycloaddition (imine + ketene precursor), or N-alkylation with bromoacetonitrile + LiHMDS | Formation of 3-substituted azetidine derivatives with amino functionality |

| 2 | Pyridazin-3-one synthesis | Condensation of 3-oxo-2-arylhydrazonopropanals with cyanoacetic acid in acetic anhydride, reflux 1 h | Pyridazin-3-one derivatives in high yield |

| 3 | Amination/Substitution | Ammonia or amine source treatment | Introduction of amino group at pyridazine 3-position |

| 4 | Palladium-catalyzed coupling | Pd catalyst (Pd(PPh3)4 or Pd(dppf)Cl2), base (Na2CO3), solvent (dioxane/water), inert atmosphere, 25-100 °C | Coupling of azetidin-3-yl group to pyridazin-3-amine |

| 5 | Lewis/Brønsted acid catalysis | Lewis acid (LiBF4), acid (TFA, BF3 etherate), solvents (acetonitrile, DCM), base treatment (NaOH, NH3) | Final ring closure and purification |

| 6 | Salt formation | Treatment with HCl in ethanol/methanol | Formation of dihydrochloride salt |

Research Findings and Yields

- Azetidine ring formation via Staudinger cycloaddition yields trans-3-amino azetidin-2-ones in ~60% yield.

- Pyridazin-3-one derivatives are obtained in excellent yields (up to 82%) via condensation in acetic anhydride.

- Palladium-catalyzed coupling reactions proceed efficiently under mild conditions, typically yielding target compounds in moderate to good yields (50-80% range).

- Salt formation is straightforward with near quantitative conversion to dihydrochloride salts.

Notes on Methodology and Optimization

- Temperature control during azetidine ring formation is critical to stereoselectivity and yield.

- Use of strong bases like LiHMDS or LiTMP at low temperatures (-50 to -78 °C) is essential for selective cyclizations in azetidine synthesis.

- Choice of palladium catalyst and base affects coupling efficiency; Pd(PPh3)4 with sodium carbonate in dioxane/water is a common effective system.

- Acid catalysis steps require careful solvent and temperature control to avoid side reactions.

- Purification typically involves recrystallization or flash chromatography, depending on intermediates.

Q & A

Q. Advanced

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in cell lines (e.g., Caco-2 for blood-brain barrier penetration) .

- SAR studies : Modify the pyridazine substituents (e.g., introduce electron-withdrawing groups) and compare activity profiles to establish structure-activity relationships .

What methodologies are used to analyze stability and degradation pathways under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 37°C, followed by HPLC-MS to identify degradation products (e.g., hydrolyzed azetidine ring) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor changes via DSC (thermal decomposition) and PXRD (polymorphic transitions) .

How do computational methods aid in predicting the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., 5-HT₃/5-HT₆), focusing on hydrogen bonds between the pyridazine N and receptor residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, with RMSD analysis to confirm pose retention .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., weighing) and avoid prolonged exposure to light, which can degrade the pyridazine ring .

How can researchers address low yields in the final hydrochloride salt formation step?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.